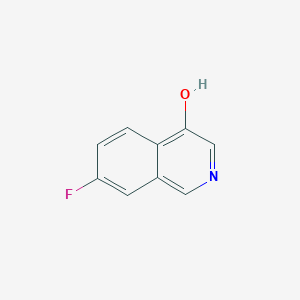

7-Fluoroisoquinolin-4-ol

Description

Significance of Isoquinoline (B145761) Derivatives in Chemical Biology

Isoquinoline and its derivatives are a class of heterocyclic aromatic organic compounds that have garnered significant attention in the field of chemical biology. semanticscholar.orgsioc-journal.cn These structures are integral components of many natural alkaloids, such as morphine and codeine, and form the core of numerous synthetic drugs with a wide range of pharmacological activities. semanticscholar.org The isoquinoline framework is considered a "privileged structure" in medicinal chemistry, meaning it can bind to a variety of biological targets with high affinity. nih.gov

The biological activities associated with isoquinoline derivatives are diverse and well-documented, encompassing:

Anticancer nih.govresearchgate.net

Antimicrobial researchgate.netamerigoscientific.com

Antifungal semanticscholar.orgnih.gov

Anti-inflammatory nih.govamerigoscientific.com

Antiviral semanticscholar.org

Enzyme inhibition semanticscholar.orgnih.gov

The versatility of the isoquinoline scaffold allows for the introduction of various substituents at different positions, enabling the fine-tuning of its biological and physicochemical properties. nih.gov This adaptability has made it a continuous subject of research and development in the quest for new therapeutic agents. sioc-journal.cnnih.gov

Strategic Incorporation of Fluorine in Bioactive Molecules

The introduction of fluorine into bioactive molecules is a widely employed strategy in medicinal chemistry to enhance their pharmacological profiles. nih.gov The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's characteristics. nih.govresearchgate.net

Key advantages of strategic fluorination include:

Enhanced Metabolic Stability: The C-F bond is more stable than a C-H bond, making the molecule less susceptible to metabolic degradation and increasing its half-life. nih.gov

Increased Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, leading to improved binding affinity. nih.govresearchgate.net

Improved Membrane Permeability: The lipophilicity of a molecule can be modulated by the introduction of fluorine, which can enhance its ability to cross cell membranes. nih.govresearchgate.net

Alteration of pKa: The high electronegativity of fluorine can influence the acidity or basicity of nearby functional groups, which can be crucial for drug-receptor interactions. researchgate.net

This strategy has been successfully applied to various classes of therapeutic agents, including anticancer drugs and antimicrobial agents, to improve their efficacy and pharmacokinetic properties. nih.govnih.gov

Research Trajectories for 7-Fluoroisoquinolin-4-ol and Related Structures

Research into this compound and its analogs is situated at the intersection of isoquinoline chemistry and fluorine chemistry. The presence of the fluorine atom at the 7-position of the isoquinoline ring is expected to influence the molecule's electronic properties and its interactions with biological targets. The hydroxyl group at the 4-position provides a potential site for further chemical modification and can also participate in hydrogen bonding.

While specific research on this compound is not extensively documented in publicly available literature, the investigation of related fluorinated isoquinoline structures provides insights into its potential areas of study. For instance, derivatives of 7-fluoroisoquinoline (B94710) have been explored for their potential as PARP-1 inhibitors for cancer therapy. google.com Additionally, 7-fluoroisoquinolin-4-amine (B2678528) has been identified as a key intermediate in the synthesis of antimicrobial agents. chemshuttle.com

The primary research trajectories for a compound like this compound would likely involve its synthesis and subsequent evaluation for various biological activities, leveraging the known pharmacological potential of the isoquinoline scaffold and the advantageous properties conferred by the fluorine substituent.

Properties

Molecular Formula |

C9H6FNO |

|---|---|

Molecular Weight |

163.15 g/mol |

IUPAC Name |

7-fluoroisoquinolin-4-ol |

InChI |

InChI=1S/C9H6FNO/c10-7-1-2-8-6(3-7)4-11-5-9(8)12/h1-5,12H |

InChI Key |

GHZITXZFJANYSS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=NC=C2C=C1F)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to Isoquinolin-4-ol Derivatives

The synthesis of the isoquinoline (B145761) core is a well-trodden path in organic chemistry, with several classical methods providing access to its various derivatives. These routes are foundational for constructing the precursor to 7-Fluoroisoquinolin-4-ol.

Cyclization Reactions and Annulation Strategies

The construction of the isoquinoline skeleton is primarily achieved through reactions that form the pyridine ring onto a pre-existing benzene ring. Key strategies include:

Bischler-Napieralski Reaction : This reaction involves the intramolecular cyclization of β-arylethylamides in the presence of a dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). jk-sci.comnrochemistry.com The reaction typically yields 3,4-dihydroisoquinolines, which can be subsequently oxidized to the aromatic isoquinoline. nrochemistry.comwikipedia.org For the synthesis of a 4-hydroxy derivative, the starting phenethylamine would require an appropriately placed activating group to direct the cyclization and a precursor group that can be converted to the hydroxyl function. The presence of electron-donating groups on the aromatic ring facilitates this electrophilic aromatic substitution reaction. jk-sci.comnrochemistry.com

Pictet-Spengler Reaction : This method condenses a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. organicreactions.orgwikipedia.org While this produces a reduced isoquinoline, it is a powerful tool for creating the core structure, which can later be oxidized. organic-chemistry.org The reaction is considered a special case of the Mannich reaction and is driven by the formation of an electrophilic iminium ion. wikipedia.org

Pomeranz-Fritsch Reaction : This synthesis builds the isoquinoline molecule by reacting a benzaldehyde with a 2,2-dialkoxyethylamine, followed by an acid-catalyzed cyclization. organicreactions.orgwikipedia.org This method is particularly versatile as it allows for the preparation of isoquinolines with substitution patterns that may be difficult to achieve through other means. organicreactions.org

Modern annulation strategies have expanded the toolkit for isoquinoline synthesis. Transition-metal-catalyzed C-H activation and [4+2] cyclocondensation reactions offer atom-economical routes to highly substituted isoquinolines from simpler precursors. nih.govorganic-chemistry.org For instance, Rh(III)-catalyzed annulation of benzamides with alkynes provides a direct pathway to isoquinolone derivatives, which can serve as versatile intermediates. nih.gov

Table 1: Comparison of Classical Isoquinoline Syntheses

| Reaction Name | Starting Materials | Key Reagents/Conditions | Product |

|---|---|---|---|

| Bischler-Napieralski | β-arylethylamide | POCl₃ or P₂O₅, reflux | 3,4-Dihydroisoquinoline |

| Pictet-Spengler | β-arylethylamine, Aldehyde/Ketone | Acid catalyst (e.g., HCl) | Tetrahydroisoquinoline |

| Pomeranz-Fritsch | Benzaldehyde, 2,2-Dialkoxyethylamine | Strong acid (e.g., H₂SO₄) | Isoquinoline |

Modifications and Functionalization of Isoquinoline Core

Once the isoquinoline nucleus is formed, it can be further modified to introduce various functional groups. C-H activation has emerged as a powerful strategy for the direct functionalization of the isoquinoline core, avoiding the need for pre-functionalized substrates. organic-chemistry.org Palladium-catalyzed cross-coupling reactions are also extensively used. For example, an isoquinolin-1(2H)-one can be converted to a C1- and C4-substituted isoquinoline through activation and subsequent coupling reactions, such as Suzuki or Sonogashira couplings. organic-chemistry.orgnih.gov This approach is highly efficient for creating libraries of substituted isoquinolines. organic-chemistry.org

Regioselective Fluorination Techniques

The introduction of a fluorine atom onto the isoquinoline scaffold can significantly alter its physicochemical and biological properties. The regioselective placement of fluorine, particularly at the C-7 position, requires specific synthetic strategies.

Introduction of Fluorine at the C-7 Position

Direct C-H fluorination of an isoquinoline ring at the C-7 position is challenging due to the directing effects of the heterocyclic nitrogen. Therefore, fluorination is often achieved by transforming a pre-existing functional group at the C-7 position. Plausible and established methods include:

Balz-Schiemann Reaction : Starting from a 7-aminoisoquinolin-4-ol precursor, diazotization with nitrous acid followed by thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate salt would install a fluorine atom at the C-7 position.

Nucleophilic Aromatic Substitution (SNA_r) : A precursor such as 7-chloro- or 7-nitroisoquinolin-4-ol can be subjected to nucleophilic substitution with a fluoride source (e.g., KF, CsF) under high temperatures, often aided by phase-transfer catalysts. The presence of an activating group, such as the nitro group, facilitates this reaction. A related strategy involves the nucleophilic aromatic substitution of a fluorine atom on a quinazoline ring with a thiol, demonstrating the feasibility of such reactions on similar heterocyclic systems. mdpi.com

An alternative approach involves constructing the fluorinated benzene ring from the outset and then building the pyridine portion of the isoquinoline. For example, a Pomeranz-Fritsch reaction starting with 3-fluorobenzaldehyde would be expected to yield a mixture of 5-fluoro- and 7-fluoroisoquinoline (B94710).

Fluorination of Related Hydroxyisoquinolines

The presence of a hydroxyl group on the isoquinoline ring can influence the regioselectivity of fluorination. The hydroxyl group is an activating group, directing electrophilic substitution to ortho and para positions. While direct fluorination of isoquinolin-4-ol at C-7 has not been specifically detailed, studies on related systems provide valuable insights. For instance, the selective fluorination of 1-hydroxyisoquinolines has been achieved using electrophilic fluorinating agents like Selectfluor™ (F-TEDA-BF₄). This demonstrates that the activated isoquinoline ring is susceptible to electrophilic attack by a reagent that delivers "F⁺". A similar strategy could potentially be applied to an isoquinolin-4-ol system, although the regiochemical outcome would depend on the combined directing effects of the nitrogen atom and the hydroxyl group.

Derivatization Strategies for this compound Analogs

The this compound scaffold serves as a valuable starting point for the synthesis of a diverse range of analogs. The hydroxyl group at the C-4 position is a key handle for functionalization.

A powerful strategy involves the conversion of the 4-hydroxyl group into a better leaving group, such as a triflate (OTf). This transformation can be achieved by treating the this compound with triflic anhydride. The resulting 7-fluoro-4-triflyloxyisoquinoline is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. nih.gov

Table 2: Potential Derivatization Reactions from 4-Triflyloxy-7-fluoroisoquinoline

| Reaction Name | Coupling Partner | Reagent/Catalyst | Resulting C-4 Substituent |

|---|---|---|---|

| Suzuki Coupling | Aryl/heteroaryl boronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Aryl/Heteroaryl group |

| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu(I) cocatalyst, Base | Alkynyl group |

| Stille Coupling | Organostannane | Pd catalyst | Alkyl, Aryl, Vinyl group |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, Ligand, Base | Amino group |

| Carbonylation | Carbon monoxide, Alcohol/Amine | Pd catalyst | Ester/Amide group |

This approach allows for the systematic introduction of a wide array of substituents at the C-4 position, enabling the exploration of structure-activity relationships. For example, Suzuki coupling with various aryl boronic acids can introduce different aromatic rings, while Sonogashira coupling can install alkyne functionalities, which can be further manipulated. nih.gov The removal of the triflate group to generate 7-fluoroisoquinoline is also possible, providing another avenue for diversification. nih.gov

Based on a comprehensive review of available scientific literature, there is insufficient specific research published on the chemical compound “this compound” to generate a detailed article that adheres to the requested outline.

The provided structure requires in-depth information on specific synthetic methodologies and chemical transformations, including:

Modification of the Hydroxyl Group

Substitutions on the Isoquinoline Ring System

Stereoselective Synthesis Approaches

Scale-Up Considerations for Research Applications

While general methodologies exist for these types of transformations on the broader class of isoquinolines, the search for literature detailing these specific reactions and considerations for this compound did not yield the necessary data to create a thorough, informative, and scientifically accurate article as instructed. The existing research focuses on other isomers or related halogenated isoquinoline structures, but not on the specific compound of interest in the context of the requested outline.

Therefore, it is not possible to fulfill this request without speculating or providing information on compounds outside the strict scope of the prompt.

Structure Activity Relationship Sar Studies and Lead Optimization

Systematic SAR Analysis of 7-Fluoroisoquinolin-4-ol Analogs

A systematic analysis of analogs of this compound involves modifying three key positions: the fluorine substituent, the hydroxyl group, and other positions on the isoquinoline (B145761) scaffold.

Impact of Fluorine Substitution on Biological Activity

The introduction of a fluorine atom into a drug candidate is a common strategy in medicinal chemistry to modulate its properties. Due to its small size, high electronegativity, and the strength of the carbon-fluorine bond, fluorine can significantly alter a molecule's metabolic stability, lipophilicity, and binding interactions. nih.govresearchgate.net

In studies of related heterocyclic compounds, the position and nature of halogen substituents have been shown to be critical for potency and selectivity. For instance, in a series of isoquinoline-1,3-dione-based inhibitors, the introduction of a fluorine atom was found to completely switch the selectivity of the inhibitor between two deubiquitinase enzymes, USP2 and USP7. This highlights the profound impact a single fluorine atom can have on molecular recognition by a biological target.

Conversely, research on 4-aminoquinolines for antimalarial activity showed that 7-fluoro analogs were generally less active than their 7-chloro, 7-bromo, or 7-iodo counterparts, particularly against chloroquine-resistant strains of Plasmodium falciparum nih.gov. Similarly, in a study on alkynyl isoquinolines, replacing a chloro group with a fluoro group did not significantly change the antibacterial activity, suggesting that in some scaffolds, the specific halogen is not a critical determinant of potency nih.gov. These findings underscore that the effect of fluorine substitution is highly context-dependent, varying with the specific molecular scaffold and biological target.

Table 1: Impact of Halogen Substitution on Activity in Quinoline/Isoquinoline Scaffolds

| Scaffold/Target | 7-Position Substituent | Observed Biological Activity |

| 4-Aminoquinoline / P. falciparum | -Cl, -Br, -I | High activity (IC50: 3-12 nM) nih.gov |

| 4-Aminoquinoline / P. falciparum | -F, -CF3 | Lower activity (IC50: 15-50 nM) nih.gov |

| Alkynyl Isoquinoline / S. aureus | -Cl | Active (MIC: 16 µg/mL) nih.gov |

| Alkynyl Isoquinoline / S. aureus | -F | Similar activity (MIC: 16 µg/mL) nih.gov |

Influence of Hydroxyl Group Modifications

The hydroxyl (-OH) group at the 4-position is a key functional group, capable of acting as both a hydrogen bond donor and acceptor. These interactions are often crucial for anchoring a molecule within the binding site of a target protein.

Studies on other complex molecules have demonstrated the critical role of hydroxyl groups. For example, covalent modification of hydroxyl-containing amino acids like serine or threonine within an enzyme's active site is a mechanism for many drugs nih.gov. The strategic placement of hydroxyl groups on flavonoid structures has been shown to be essential for their oral anti-inflammatory activity mdpi.com.

Modifying or replacing the hydroxyl group can have significant consequences. Esterification of hydroxyl groups on flavonoids, for instance, has been shown to decrease their antioxidant activity, suggesting that the free hydroxyl is necessary for scavenging free radicals acs.org. In a different context, the conversion of a hydroxyl group to a more nucleophilic thiol group can be achieved under mild conditions, showcasing a potential avenue for analog synthesis nih.gov. For the this compound scaffold, replacing the 4-hydroxyl group with other functionalities like amines or ethers would likely have a profound impact on target binding and biological activity, depending on the specific hydrogen bonding requirements of the target protein.

Effects of Substituent Variations on Isoquinoline Scaffold

Beyond the fluorine and hydroxyl groups, modifications to other parts of the isoquinoline ring system are vital for optimizing activity. The isoquinoline core provides a rigid framework that orients key functional groups in a defined three-dimensional space, but its properties can be fine-tuned with additional substituents.

SAR studies on related scaffolds provide valuable insights. For 3-arylisoquinolinones, it was discovered that moving a substituent on the aryl ring from the para to the meta position dramatically enhanced antiproliferative activity by improving binding to microtubules mdpi.com. This demonstrates the high degree of spatial sensitivity in ligand-protein interactions. In quinazoline derivatives, another related scaffold, the addition of a 4-methyl-piperazine-containing residue at the C-7 position was found to confer the highest inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) nih.gov. This was attributed to the formation of an ionic bond with carboxyl residues in the target's active site nih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling represents a computational approach to formalize the empirical findings of SAR studies. By developing mathematical models, QSAR aims to correlate the chemical structure of compounds with their biological activity, enabling the prediction of potency for novel molecules before their synthesis. nih.govjapsonline.com

Descriptor Selection and Model Development

The foundation of a QSAR model is the calculation of molecular descriptors—numerical values that represent the physicochemical properties of a molecule. These can include steric, electronic, hydrophobic, and topological parameters. For instance, in developing models for pyrimido-isoquinolin-quinone derivatives, researchers used steric, electrostatic, and hydrogen bond acceptor fields as independent variables to correlate with antibacterial activity nih.gov.

A critical step in model development is the selection of the most relevant descriptors from a large pool of calculated values. This is often achieved using statistical methods like genetic algorithms to identify the combination of descriptors that best explains the variance in biological activity japsonline.com. The goal is to create a robust model with high statistical significance. For a series of isoquinoline derivatives with AKR1C3 inhibitory activity, a model was developed using 3D-MoRSE descriptors (which encode 3D structure) and 2D-Ring count descriptors mdpi.com.

Predictive Capabilities for Biological Activity

A well-validated QSAR model can be a powerful tool in drug discovery. Its predictive power is assessed through rigorous statistical validation, using metrics like the coefficient of determination (r²) and the cross-validated coefficient (q²). A high q² value (typically > 0.5) indicates good internal predictive ability. For a 3D-QSAR model of pyrimido-isoquinolin-quinones, the best models achieved r² values of 0.938 and 0.895 and q² values of 0.660 and 0.596, respectively, indicating robust predictive power nih.gov.

Once validated, these models can be used to predict the biological activity of newly designed compounds in silico. This allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources. For example, QSAR models for tetrahydroquinoline derivatives targeting the LSD1 enzyme were used to design seven new compounds, all of which were predicted to have higher activity than the template molecule. This predictive capability makes QSAR an indispensable tool for lead optimization, guiding the rational design of more potent and selective analogs based on the this compound scaffold.

Table 2: Key Statistical Parameters in QSAR Model Validation

| Parameter | Description | Acceptable Value | Significance |

| r² | Coefficient of determination | Close to 1.0 | Measures the goodness of fit of the model to the training data. |

| q² (or Q²LOO) | Cross-validated r² (Leave-One-Out) | > 0.5 | Indicates the internal predictive ability of the model. mdpi.com |

| r²pred (or R²ext) | Predictive r² for an external test set | > 0.6 | Measures the model's ability to predict the activity of new, untested compounds. |

| Y-randomization | Validation test | Low q² values for randomized models | Ensures the original model is not due to a chance correlation. nih.gov |

Ligand Efficiency and Medicinal Chemistry Optimization Principles

In the realm of drug discovery, the optimization of a lead compound, such as this compound, is a meticulous process guided by the principles of medicinal chemistry. A key metric in this endeavor is Ligand Efficiency (LE), which provides a measure of the binding affinity of a compound to its target relative to its size. wikipedia.orgcsmres.co.uk This allows medicinal chemists to compare the quality of different compounds and guide the optimization process towards candidates with a favorable balance of properties.

Ligand efficiency is mathematically expressed as the binding energy per non-hydrogen atom of a molecule. wikipedia.org It is a valuable tool for normalizing binding affinity for molecular size, enabling the comparison of small fragments with larger, more developed compounds. csmres.co.uk The goal during lead optimization is often to increase binding affinity without disproportionately increasing the size of the molecule, thereby maintaining or improving ligand efficiency.

Another critical metric is Lipophilic Ligand Efficiency (LLE), which relates the potency of a compound to its lipophilicity. core.ac.uk High lipophilicity can lead to issues such as poor solubility, non-specific binding, and increased metabolic clearance. Therefore, optimizing LLE by increasing potency while controlling or reducing lipophilicity is a central tenet of modern drug design. core.ac.uk

The process of optimizing a lead compound like this compound would involve systematic structural modifications to explore the structure-activity relationship (SAR). This entails synthesizing and testing a series of analogues to understand how different substituents and structural changes impact biological activity and other key properties. For isoquinoline-based compounds, substitutions on the benzene ring can modulate lipophilicity and target engagement. ijpsjournal.com The introduction of a fluorine atom, as in this compound, is a common strategy in medicinal chemistry to improve metabolic stability, binding affinity, and pharmacokinetic properties. nih.govrsc.org

Application of Optimization Principles to Isoquinolin-4-ol Derivatives

While specific research on the ligand efficiency and medicinal chemistry optimization of this compound is not extensively available in the public domain, general principles can be applied based on studies of related isoquinoline and tetrahydroisoquinoline derivatives. For instance, SAR studies on tetrahydroisoquinoline derivatives have explored the impact of various substituents on their biological activity, providing insights into how modifications to the core structure can influence potency and selectivity. researchgate.netnih.govnih.gov

The optimization process for a hypothetical series of this compound derivatives would likely involve the following steps:

Initial Assessment: The starting compound, this compound, would be evaluated for its initial potency (e.g., IC50 or Ki), ligand efficiency, and lipophilic ligand efficiency.

Structural Modifications: Analogs would be designed and synthesized with modifications at various positions of the isoquinoline ring system. These modifications could include:

Varying substituents on the phenyl ring to probe electronic and steric effects.

Altering the group at the 4-position (the hydroxyl group) to explore different hydrogen bonding interactions.

Introducing substituents at other available positions on the isoquinoline core to optimize target interactions and physicochemical properties.

Iterative Testing and Analysis: Each new analog would be tested for its biological activity and key physicochemical properties. The data would be used to build a quantitative structure-activity relationship (QSAR) model, which helps in understanding the correlation between chemical structure and biological activity. iosrjournals.orgresearchgate.net

Illustrative Data Tables for Medicinal Chemistry Optimization

The following tables represent hypothetical data that would be generated during a medicinal chemistry campaign to optimize a lead compound based on the isoquinolin-4-ol scaffold. These tables are for illustrative purposes to demonstrate the application of ligand efficiency and related metrics in drug discovery.

Table 1: Initial Optimization of the Isoquinolin-4-ol Scaffold

| Compound | R1 | R2 | IC50 (nM) | Heavy Atom Count (HAC) | cLogP | Ligand Efficiency (LE) | Lipophilic Ligand Efficiency (LLE) |

| 1 | H | H | 1500 | 11 | 1.8 | 0.25 | 2.0 |

| 2 | 7-F | H | 800 | 12 | 2.0 | 0.26 | 2.1 |

| 3 | H | CH3 | 1200 | 12 | 2.2 | 0.24 | 1.7 |

| 4 | 7-F | CH3 | 500 | 13 | 2.4 | 0.26 | 1.9 |

This table illustrates the initial exploration of fluorine and methyl substitutions on the isoquinolin-4-ol core. The introduction of fluorine at the 7-position (Compound 2) shows a modest improvement in potency and LE compared to the parent compound (Compound 1). Further substitution with a methyl group (Compound 4) leads to a more significant increase in potency.

Table 2: Further Optimization through Side Chain Exploration

| Compound | R3 (at position 1) | IC50 (nM) | Heavy Atom Count (HAC) | cLogP | Ligand Efficiency (LE) | Lipophilic Ligand Efficiency (LLE) |

| 4a | H | 500 | 13 | 2.4 | 0.26 | 1.9 |

| 4b | Phenyl | 150 | 19 | 3.5 | 0.22 | 1.3 |

| 4c | 4-Fluorophenyl | 80 | 20 | 3.7 | 0.22 | 1.4 |

| 4d | 3-Pyridyl | 120 | 18 | 2.8 | 0.24 | 2.1 |

This table demonstrates the effect of adding different aromatic groups at the 1-position of the 7-fluoro-4-hydroxyisoquinoline scaffold. While adding a phenyl group (Compound 4b) improves potency, it also increases lipophilicity and decreases LLE. The introduction of a 4-fluorophenyl group (Compound 4c) further enhances potency. The pyridyl analog (Compound 4d) shows a good balance of improved potency and a more favorable LLE compared to the phenyl-substituted compounds.

These hypothetical data tables showcase how medicinal chemists use metrics like LE and LLE to guide the iterative process of lead optimization, aiming for a compound with a desirable balance of potency, selectivity, and drug-like properties.

Based on a comprehensive search of available scientific literature, there is currently insufficient data to generate a detailed article on the molecular mechanisms of action and biochemical interactions of the specific chemical compound “this compound” according to the provided outline.

Research and experimental data concerning its molecular targets, enzyme and receptor binding, inhibition kinetics, selectivity, and specific molecular interactions have not been published in accessible scientific journals or databases. Therefore, it is not possible to provide scientifically accurate and detailed content for the requested sections and subsections.

Molecular Mechanisms of Action and Biochemical Interactions

Cellular Pathway Modulation

The precise cellular pathways that are affected by 7-Fluoroisoquinolin-4-ol have not been thoroughly documented in existing literature. However, based on its structural resemblance to other isoquinoline (B145761) alkaloids and fluorinated aromatic compounds, it is plausible to suggest potential interactions with various signaling pathways that are vital to cellular operations. The pharmacological manipulation of signaling pathways is a central approach in the development of therapeutics. nih.govresearchgate.net

Molecules that feature the isoquinoline framework are recognized for their interaction with a broad array of biological targets, which includes enzymes and receptors that are part of important signaling cascades. For example, a variety of flavonoids and other small molecules have been shown to affect pathways like the protein kinase C (PKC), mitogen-activated protein kinase (MAPK), and PI3K/Akt signaling pathways, all of which are essential for cell survival, proliferation, and differentiation. nih.gov

The inclusion of a fluorine atom can markedly change the pharmacokinetic and pharmacodynamic characteristics of a molecule. In certain instances, fluorination can improve binding affinity and metabolic stability, which may result in a more potent or extended modulation of a specific pathway.

It is crucial to note that in the absence of direct experimental data for this compound, any conversation regarding its effects on cellular pathways is speculative. Additional research is required to determine the exact molecular targets and subsequent cellular impacts of this compound.

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations

Quantum chemical calculations, often employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. researchgate.net These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule with high accuracy. researchgate.net

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as 7-Fluoroisoquinolin-4-ol) when bound to a second molecule, typically a larger protein receptor. nih.govresearchgate.net This method is central to structure-based drug design. nih.gov

Dynamics Simulations and Conformational Landscape

While docking provides a static picture, molecular dynamics (MD) simulations offer a view of how the system evolves over time. nih.gov MD simulations model the movements of atoms and molecules by integrating Newton's equations of motion, providing a detailed picture of the conformational flexibility of both the ligand and its protein target. whiterose.ac.ukyoutube.com

An MD simulation of the this compound-protein complex would reveal the stability of the binding pose predicted by docking. nih.gov It would show how the ligand and protein adjust their shapes to accommodate each other and how water molecules and ions in the environment influence the interaction. nih.gov By simulating the system over nanoseconds or microseconds, researchers can explore the molecule's conformational landscape, identifying the most populated conformational states and the transitions between them. researcher.life This dynamic information is crucial for a comprehensive understanding of binding thermodynamics and kinetics, which are key determinants of a drug's efficacy. nih.govwhiterose.ac.uk

In Silico Screening for Novel Analogs

In silico screening, a cornerstone of modern drug discovery, involves the use of computational methods to search through large databases of chemical compounds to identify molecules with desired properties. This approach significantly reduces the time and cost associated with traditional high-throughput screening. For this compound, in silico screening can be instrumental in identifying novel analogs with potentially enhanced biological activity, improved pharmacokinetic profiles, or reduced toxicity.

The process typically begins with the three-dimensional structure of this compound as a starting point. Novel analogs can be generated by systematically modifying its chemical structure. These modifications can include the addition, substitution, or deletion of functional groups at various positions on the isoquinoline (B145761) ring system.

Table 1: Potential Modifications for Analog Generation of this compound

| Modification Type | Position | Example Functional Groups | Potential Impact |

| Substitution | Fluoro group (Position 7) | -Cl, -Br, -CH3, -OCH3 | Altered electronics, lipophilicity, and target binding |

| Substitution | Hydroxyl group (Position 4) | -NH2, -SH, -OCH3 | Modified hydrogen bonding capacity and polarity |

| Addition | Various | Alkyl chains, aromatic rings | Increased steric bulk, potential for new interactions |

Once a virtual library of analogs is created, these compounds are subjected to a series of computational filters. A common initial filter is the assessment of "drug-likeness," often evaluated using criteria such as Lipinski's Rule of Five. This rule suggests that orally active drugs generally possess:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular weight under 500 daltons.

A calculated octanol-water partition coefficient (log P) not greater than 5.

Analogs that pass these initial filters are then often subjected to more rigorous computational analyses, such as molecular docking simulations, to predict their binding affinity to a specific biological target. This multi-step screening process allows for the prioritization of a smaller, more manageable number of promising analogs for chemical synthesis and subsequent experimental testing.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target and elicit a biological response. mdpi.com A pharmacophore model does not represent a real molecule or a real association of functional groups but rather an abstract concept that captures the common features of a set of active molecules. mdpi.com

For a compound like this compound, a pharmacophore model could be developed based on its known interactions with a biological target or by comparing its structure to other molecules with known activity at that target. The key pharmacophoric features of this compound would likely include:

A hydrogen bond donor: The hydroxyl group at position 4.

A hydrogen bond acceptor: The nitrogen atom in the isoquinoline ring and the fluorine atom at position 7.

An aromatic ring system: The isoquinoline core.

Table 2: Potential Pharmacophoric Features of this compound

| Feature | Description | Location on this compound |

| Hydrogen Bond Donor (HBD) | A group that can donate a hydrogen atom to form a hydrogen bond. | Hydroxyl group (-OH) at position 4 |

| Hydrogen Bond Acceptor (HBA) | An electronegative atom that can accept a hydrogen bond. | Nitrogen atom in the isoquinoline ring, Fluorine atom at position 7 |

| Aromatic Ring (AR) | A planar, cyclic, conjugated ring system. | The bicyclic isoquinoline core |

Once a pharmacophore model is established, it can be used as a 3D query for virtual screening of large chemical databases. mdpi.com This process involves searching for other molecules in the database that can spatially match the defined pharmacophoric features. The molecules identified through this virtual screening, known as "hits," are considered potential candidates for exhibiting the same biological activity as the original compound.

These hits are then typically subjected to further computational evaluation, such as molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, to refine the selection of candidates for experimental validation. mdpi.com The ultimate goal of pharmacophore-based virtual screening is to identify novel and structurally diverse compounds that possess the desired biological activity, thereby expanding the chemical space for drug discovery.

Advanced Spectroscopic Characterization and Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 7-Fluoroisoquinolin-4-ol, offering insights into the proton, carbon, and fluorine environments within the molecule.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the aromatic protons and the hydroxyl proton. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effect of the fluorine atom and the electron-donating effect of the hydroxyl group. Protons on the isoquinoline (B145761) ring system will exhibit characteristic splitting patterns due to spin-spin coupling with neighboring protons. For instance, in related 4-fluoroisoquinoline derivatives, aromatic protons typically resonate in the range of δ 7.0-9.0 ppm. The hydroxyl proton is expected to appear as a broad singlet, with its chemical shift being sensitive to solvent, concentration, and temperature.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atoms directly bonded to the fluorine and hydroxyl groups will show significant shifts in their resonance frequencies. The carbon attached to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), a characteristic feature in the ¹³C NMR spectra of organofluorine compounds. For example, in substituted 4-fluoroisoquinolines, the carbon bearing the fluorine atom can show a ¹JCF coupling constant in the range of 250-280 Hz. The chemical shifts for the carbon atoms in the isoquinoline core are typically observed between δ 110 and 160 ppm.

| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

|---|---|---|---|

| Aromatic ¹H | 7.0 - 9.0 | d, t, m | 3JHH = 7-9, 4JHH = 1-3 |

| OH ¹H | Variable (broad) | s (br) | N/A |

| Aromatic ¹³C | 110 - 160 | d, s | ¹JCF = 250-280, nJCF = 1-20 |

| ¹³C-OH | 150 - 160 | s | N/A |

¹⁹F NMR spectroscopy is a highly sensitive and informative technique for characterizing fluorine-containing compounds like this compound. rsc.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it readily detectable. The chemical shift of the fluorine atom in this compound is expected to be in the typical range for aromatic fluorides. For substituted 4-fluoroisoquinolines, ¹⁹F NMR chemical shifts have been reported in the range of δ -135 to -140 ppm (relative to CFCl₃). rsc.org The precise chemical shift provides valuable information about the electronic environment of the fluorine atom. Furthermore, coupling between the ¹⁹F nucleus and nearby ¹H and ¹³C nuclei can be observed, providing additional structural information.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous confirmation of the molecular formula of this compound. HRMS provides a highly accurate mass measurement, typically with an error of less than 5 ppm, which allows for the determination of the elemental composition. For this compound (C₉H₆FNO), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally measured value. For instance, the calculated exact mass for a related compound, C₁₀H₉FN [M+H]⁺, is 162.0719, with an observed value of 162.0698, demonstrating the accuracy of HRMS. rsc.org

| Compound | Molecular Formula | Calculated Exact Mass [M+H]⁺ |

|---|---|---|

| This compound | C₉H₆FNO | 164.0512 |

Tandem Mass Spectrometry (MS/MS) is employed to investigate the fragmentation pathways of the protonated molecule of this compound. In an MS/MS experiment, the [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID), causing it to break into smaller, characteristic fragment ions. The analysis of these fragments provides valuable structural information. For isoquinoline alkaloids, common fragmentation pathways involve the cleavage of bonds within the heterocyclic ring system and the loss of substituents. The fragmentation pattern of this compound would be expected to show losses of small neutral molecules such as CO, HCN, and HF, providing clues to the connectivity of the atoms.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-F, C=N, and aromatic C=C bonds. The hydroxyl group will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ due to hydrogen bonding. The C-F stretching vibration typically appears in the range of 1000-1400 cm⁻¹. The aromatic C=C and C=N stretching vibrations will give rise to a series of sharp bands in the 1400-1650 cm⁻¹ region. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

|---|---|---|

| O-H (hydroxyl) | 3200 - 3600 (broad) | Stretching |

| Aromatic C-H | 3000 - 3100 | Stretching |

| Aromatic C=C | 1400 - 1600 | Stretching |

| C=N | 1600 - 1650 | Stretching |

| C-F | 1000 - 1400 | Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. When a molecule like this compound absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the arrangement of its π-electron system.

For an aromatic heterocyclic compound such as an isoquinoline derivative, the UV-Vis spectrum would be expected to show distinct absorption bands corresponding to π → π* and n → π* transitions. The π → π* transitions, which involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals, are typically intense. The n → π* transitions, involving the promotion of non-bonding electrons (from the nitrogen atom's lone pair) to an antibonding π* orbital, are generally weaker. The substitution of a fluorine atom and a hydroxyl group on the isoquinoline core would be expected to influence the energy of these transitions, causing shifts in the absorption maxima (λmax) compared to the parent isoquinoline molecule.

A hypothetical data table for the UV-Vis absorption of this compound in a specific solvent might look like this:

Hypothetical UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Transition Type |

|---|---|---|---|

| Methanol | XXX | YYY | π → π* |

| Methanol | ZZZ | WWW | n → π* |

Note: XXX, YYY, ZZZ, and WWW represent placeholder values as experimental data is unavailable.

Fluorescence Spectroscopy and Fluorescent Probe Development

Many isoquinoline derivatives exhibit fluorescence, a phenomenon where a molecule emits light after absorbing light. This property makes them valuable as fluorescent probes in various research applications.

Quantum Yield and Photophysical Properties

The fluorescence quantum yield (ΦF) is a critical photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield is often a desirable characteristic for a fluorescent probe. Other important photophysical properties include the fluorescence lifetime (τ), which is the average time the molecule spends in the excited state before returning to the ground state, and the Stokes shift, which is the difference in wavelength between the absorption maximum and the emission maximum.

To determine the quantum yield of this compound, it would typically be measured relative to a well-characterized fluorescence standard.

Hypothetical Photophysical Properties of this compound

| Property | Value |

|---|---|

| Excitation Maximum (λex, nm) | XXX |

| Emission Maximum (λem, nm) | YYY |

| Stokes Shift (nm) | ZZZ |

| Fluorescence Quantum Yield (ΦF) | 0.XX |

| Fluorescence Lifetime (τ, ns) | X.X |

Note: XXX, YYY, ZZZ, and 0.XX represent placeholder values as experimental data is unavailable.

Application as Research Probes for Biological Systems

Fluorescent probes are powerful tools for visualizing and quantifying biological molecules and processes. Isoquinoline-based probes have been developed for various applications, including sensing metal ions, pH, and reactive oxygen species, as well as for imaging cells and tissues. The fluorine and hydroxyl substituents on this compound could potentially modulate its properties to make it a suitable candidate for a specific biological application. For instance, the hydroxyl group could act as a recognition site for a particular analyte.

Monitoring Molecular Interactions via Fluorescence

Changes in the fluorescence properties of a probe upon interaction with another molecule can be used to monitor binding events. For example, if this compound were to bind to a protein, its fluorescence intensity, emission wavelength, or lifetime might change. These changes can be measured to determine binding affinities and kinetics. Techniques such as fluorescence resonance energy transfer (FRET) could also be employed if an appropriate donor or acceptor fluorophore is present.

Crystallography and Solid-State Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. A crystallographic analysis of this compound would provide precise information about its bond lengths, bond angles, and the packing of the molecules in the crystal lattice. This information is invaluable for understanding its physical properties and for computational modeling studies. While the crystal structures of some related fluoro-isoquinoline derivatives have been reported, specific crystallographic data for this compound is not currently available in the literature.

Future Directions and Research Perspectives

The foundational research into 7-Fluoroisoquinolin-4-ol and related heterocyclic compounds has paved the way for numerous avenues of future investigation. The strategic incorporation of a fluorine atom into the isoquinoline (B145761) scaffold presents unique opportunities in medicinal chemistry and chemical biology. The following sections outline key areas of prospective research that could unlock the full therapeutic and scientific potential of this compound class.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.